6-Aminopyridine-2,5-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6-amino-5-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H6N2O2/c6-5-3(8)1-2-4(9)7-5/h1-2,8H,(H3,6,7,9) |
InChI Key |
GFSIRSMLTVGKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 6 Aminopyridine 2,5 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Proton (¹H) NMR Analysis
Interactive Table: Representative ¹H NMR Chemical Shifts for Aminopyridine-Related Structures. (Note: Data is illustrative based on related compounds, not 6-Aminopyridine-2,5-diol itself.)
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine (B92270) Ring Protons | 6.5 - 8.5 | Doublet, Triplet, Multiplet |
| Amino Group (NH₂) | Variable (e.g., 5.0 - 7.0) | Broad Singlet |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the carbon atom's hybridization and the electronegativity of attached atoms. For this compound, the carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C2, C5, and C6) would be expected to resonate at lower field (higher ppm values) compared to the other ring carbons. core.ac.uk Studies on similar heterocyclic compounds show that carbon atoms adjacent to heteroatoms have distinct chemical shifts, which are invaluable for structural confirmation. ipb.ptchemicalbook.com
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: Predicted values based on general principles and data from related structures.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-OH) | 150 - 165 |
| C3 | 100 - 115 |
| C4 | 110 - 125 |
| C5 (C-OH) | 145 - 160 |
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in complex molecules. ipb.ptdokumen.pub Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine ring, helping to assign the signals of adjacent protons. ipb.pt Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is vital for unambiguously assigning all proton and carbon signals and confirming the substitution pattern of the pyridine ring. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. upi.edu For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The O-H stretching vibrations of the hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. tandfonline.com The N-H stretching vibrations of the primary amine group would typically be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. nih.govresearchgate.net C=C and C=N stretching vibrations within the aromatic pyridine ring would produce signals in the 1400-1600 cm⁻¹ region. Finally, C-O and C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1300 cm⁻¹. tandfonline.comnih.gov
Interactive Table: Expected FT-IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |
| Amine (N-H) | Stretching | 3300 - 3500 (Two peaks) |
| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| C-O | Stretching | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry provides crucial information by identifying the molecular ion peak and analyzing its subsequent fragmentation patterns. The molecular formula for this compound is C₅H₆N₂O₂, which corresponds to a molecular weight of 126.12 g/mol .
When subjected to ionization in a mass spectrometer, typically through techniques like Electron Ionization (EI), a molecule can lose an electron to form a positively charged molecular ion (M⁺). savemyexams.com The peak representing this ion in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 126.
The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de The analysis of these fragments provides valuable structural information. The fragmentation of this compound is influenced by its functional groups: the amino (-NH₂) group, the two hydroxyl (-OH) groups, and the pyridine ring itself.
Common fragmentation pathways for molecules containing hydroxyl groups include the loss of a water molecule (H₂O, mass loss of 18 amu). savemyexams.com For this compound, this would result in a fragment ion at m/z 108. The presence of an amino group often leads to α-cleavage, the breaking of the bond adjacent to the C-N bond, which is a characteristic fragmentation for aliphatic amines. libretexts.org However, in an aromatic system like pyridine, fragmentation often involves the loss of small, stable neutral molecules. For instance, the loss of carbon monoxide (CO, mass loss of 28 amu) is a common fragmentation pattern for phenolic compounds and could be expected from the diol structure, leading to a fragment at m/z 98.
A summary of potential key fragments for this compound is presented below.
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 126 | [C₅H₆N₂O₂]⁺˙ (Molecular Ion) | - |
| 108 | [M - H₂O]⁺˙ | H₂O |
| 98 | [M - CO]⁺˙ | CO |
| 79 | [M - H₂O - HCN]⁺˙ | H₂O, HCN |
This table is predictive and based on general fragmentation principles. Actual mass spectra would be required for empirical confirmation.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds in a mixture. For polar compounds like aminopyridines, High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method. americanpharmaceuticalreview.com It allows for the efficient separation of the main compound from its impurities, which may include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control and purity analysis of aminopyridine derivatives. nih.gov The technique's versatility in terms of stationary and mobile phases allows for the development of robust methods to separate complex mixtures. americanpharmaceuticalreview.com
For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. uma.esgoogle.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govhelixchrom.com Adjusting the ratio of the organic modifier allows for the control of the retention time of the analytes.
The hydrophilic nature of aminopyridines means that sometimes ion-pairing reagents are added to the mobile phase to improve retention and peak shape. helixchrom.comhelixchrom.com However, methods compatible with mass spectrometry detection often avoid non-volatile ion-pairing reagents and instead use volatile acids like formic acid or acetic acid in the mobile phase to control the ionization of the analyte and improve chromatographic performance. helixchrom.com
A representative set of HPLC conditions that could be adapted for the analysis of this compound is detailed in the table below, based on established methods for similar compounds. uma.essefh.essielc.com
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) uma.es |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol containing a buffer (e.g., 0.1% Formic Acid or Ammonium (B1175870) Acetate) helixchrom.com |
| Flow Rate | 0.8 - 1.5 mL/min nih.govuma.es |
| Detection | UV-Vis Detector (e.g., at 254 nm or 300 nm) nih.govresearchgate.net or Mass Spectrometer (LC-MS) nih.gov |
| Injection Volume | 10 - 20 µL uma.es |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Computational and Theoretical Chemistry Studies on 6 Aminopyridine 2,5 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Aminopyridine-2,5-diol, these calculations can elucidate the influence of the amino and diol substituents on the pyridine (B92270) ring's electron distribution and reactivity.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
For pyridine systems, the introduction of substituents significantly alters the HOMO and LUMO energy levels. In this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, enhancing its nucleophilic character.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net MEP maps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these as sites for electrophilic attack or coordination.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations are used to explore the conformational landscape of a molecule and to study its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govnih.gov
For this compound, MD simulations in an aqueous environment could reveal the stability of different conformers and the nature of the hydrogen bonding network with water molecules. nih.gov This is particularly relevant given the presence of multiple hydrogen bond donors (-NH2, -OH) and acceptors (N, -OH). Understanding these intermolecular interactions is crucial for predicting the compound's solubility and how it might bind within a biological target, such as an enzyme's active site. nih.gov
Prediction of Physicochemical Parameters Relevant to Chemical Behavior
Computational methods are extensively used to predict key physicochemical parameters that determine a molecule's behavior in chemical and biological systems.
The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a molecule at a given pH. This is particularly important for aminopyridines, as the ionization state affects properties like solubility, lipophilicity, and the ability to interact with biological targets. The pKa of a molecule can be predicted with considerable accuracy using computational approaches, such as those combining quantum mechanical calculations with continuum solvation models or using isodesmic reactions. peerj.comrowansci.com Semi-empirical methods like PM6 can also provide rapid and reasonably accurate pKa predictions. peerj.com
The basicity of the pyridine nitrogen and the amino group substituent is influenced by the presence of other functional groups. For aminopyridines, the ring nitrogen is generally more basic than the exocyclic amino group. The presence of electron-donating hydroxyl groups on the ring, as in this compound, would be expected to increase the basicity (raise the pKa) of the pyridine nitrogen compared to pyridine itself. The precise pKa values are crucial for understanding which sites are protonated at physiological pH.
Table 1: Experimental pKa Values of Selected Pyridine Derivatives
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Aminopyridine (B139424) | 6.86 |
| 3-Aminopyridine | 5.98 |
| 4-Aminopyridine (B3432731) | 9.11 |
This table presents experimental pKa values for reference pyridine compounds to illustrate the effect of the amino group's position on basicity.
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important parameters in drug design, often used to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org
TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. researchgate.net
LogP is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound is absorbed, how it binds to proteins, and its metabolic stability. nih.gov Both TPSA and LogP can be calculated using fragment-based computational methods. nih.govresearchgate.net
For this compound, the presence of two hydroxyl groups and an amino group would result in a relatively high TPSA and a low LogP value, indicating a polar and hydrophilic character.
Table 2: Calculated Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Molecular Formula | TPSA (Ų) | LogP |
| Pyridine | C₅H₅N | 12.89 | 0.65 |
| 2-Aminopyridine | C₅H₆N₂ | 38.91 | 0.49 |
| 4-Aminopyridine | C₅H₆N₂ | 38.91 | 0.34 |
| 2,5-Dihydroxypyridine | C₅H₅NO₂ | 53.13 | 0.29 |
| 6-Aminopyridine-2,4-diol | C₅H₆N₂O₂ | 79.15 | -0.9 |
This table shows calculated TPSA and LogP values for related compounds to provide context for the expected properties of this compound. Data is derived from publicly available chemical databases.
Chemical Reactivity and Derivatization of the 6 Aminopyridine 2,5 Diol Scaffold
Reactions Involving the Amino Group
The exocyclic amino group in aminopyridines is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine (B92270) ring.
Acylation and Alkylation Reactions for Nitrogen Functionalization
The nitrogen atom of the amino group can readily participate in nucleophilic substitution reactions, making acylation and alkylation common methods for its derivatization.
Acylation: The reaction of aminopyridines with acylating agents such as acetic anhydride or acyl chlorides leads to the formation of N-acylaminopyridines. Studies on the acetylation of various aminopyridine isomers have shown that the reaction typically occurs directly at the exocyclic amino nitrogen. For 2-aminopyridines, rate-determining acetylation happens at the amino nitrogen rather than through an N-acetylpyridinium intermediate, partly due to steric hindrance at the ring nitrogen. This chemoselectivity allows for the specific modification of the amino group. The reaction is often carried out in the presence of a base like triethylamine to neutralize the acid byproduct.
Alkylation: While acylation favors the exocyclic amino group, alkylation of aminopyridines can be more complex. Direct alkylation with agents like alkyl halides often occurs preferentially at the more basic ring nitrogen, forming N-alkylpyridinium salts. However, specific conditions have been developed to achieve N-alkylation at the amino group. For instance, a metal-free, BF₃·OEt₂-catalyzed reaction of 2-aminopyridines with 1,2-diketones results in N-alkylated secondary amines in good yields. acs.orgacs.org This reaction proceeds through a decarboxylative pathway. acs.orgacs.org The nucleophilicity of the aminopyridine, influenced by substituents on the ring, affects the reaction yield, with electron-donating groups generally favoring the reaction. acs.orgacs.org Another approach involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for selective monoalkylation to form secondary amines. chemrxiv.org
| Reaction Type | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Acylation | Acetic Anhydride, Triethylamine | Acetone, 36°C | N-Acetyl-6-aminopyridine-2,5-diol | |
| Alkylation (Decarboxylative) | 1,2-Diketones, BF₃·OEt₂ | Aerobic conditions | N-Alkyl-6-aminopyridine-2,5-diol | acs.orgacs.org |
| Alkylation (via Pyridinium Ylide) | N-Aminopyridinium salt, Alkyl Halide | One-pot, in situ depyridylation | Secondary Arylalkyl Amines | chemrxiv.org |
Formation of Imines and Schiff Bases with Carbonyl Compounds
The primary amino group of 6-aminopyridine-2,5-diol can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. tandfonline.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond.
The synthesis is often carried out by refluxing equimolar amounts of the aminopyridine and the carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst. scispace.comresearchgate.net The reaction is reversible and sensitive to hydrolysis, particularly in acidic conditions; therefore, pH control is crucial. researchgate.netlibretexts.org The formation of stable, crystalline Schiff bases is more favorable with aromatic aldehydes due to effective conjugation. scispace.com These imine derivatives are valuable intermediates in organic synthesis and can be used to construct a variety of other heterocyclic systems. nih.gov
| Carbonyl Compound | Catalyst/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes (e.g., 2-methoxybenzaldehyde) | Ethanol | Reflux (70°C, 3 hrs) | Aromatic Schiff Base | scispace.com |
| Substituted Benzaldehydes | Ethanol, Glacial Acetic Acid (cat.) | Reflux | Aromatic Schiff Base | |
| 4-Ethoxybenzaldehyde | Ethanol or Ethanol/Water | Reflux or Stirring at RT | Aromatic Schiff Base | researchgate.net |
Diazotization and Coupling Reactions
The amino group on the pyridine ring can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). rsc.orgoaji.net The resulting pyridyl diazonium salt is a highly reactive intermediate.
These diazonium ions are weak electrophiles that can participate in coupling reactions with electron-rich aromatic compounds (activated nuclei) such as phenols and aryl amines to form azo compounds. oaji.net The careful control of pH is essential for the success of the coupling reaction. oaji.net Pyridyl diazonium salts are generally unstable and readily hydrolyze in dilute acid to form the corresponding hydroxypyridine. rsc.org This provides a synthetic route to replace the amino group with a hydroxyl group. Furthermore, in the presence of transition metal catalysts, such as palladium, aminopyridines can undergo various cross-coupling reactions to form C-N or C-C bonds, expanding their synthetic utility. rsc.orgacs.orgnih.gov
Reactions Involving the Hydroxyl Groups
The two hydroxyl groups at the 2- and 5-positions are significant sites for derivatization. Their reactivity is characteristic of phenols, but also influenced by their positions on the pyridine ring and their vicinal relationship, which allows for chelation.
Ether and Ester Formation for O-Functionalization
The hydroxyl groups of this compound can be converted into ethers and esters through various synthetic methods, providing a means for O-functionalization.
Esterification: Hydroxypyridines can be esterified by reacting them with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). For instance, 3-hydroxy-2-pyridinecarboxylic acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid under reflux. chemicalbook.com The formation of esters from N-hydroxypyridine-2-thione, known as Barton esters, is a well-established method for generating carbon-centered radicals, which allows for the replacement of a carboxyl group with other functionalities. libretexts.org The hydrolysis of hydroxypyridine esters can be catalyzed by metal ions like Cu²⁺. acs.orgresearchgate.net
Etherification: The formation of ethers from hydroxypyridines can be achieved under various conditions. The Mitsunobu reaction, for example, allows for the formation of aryl ethers by reacting a hydroxypyridine with an alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). wordpress.com Pyridoxine, a vitamin B6 vitamer containing hydroxyl groups, undergoes regioselective etherification under catalyst-free conditions via an ortho-pyridinone methide intermediate. nih.gov The hydroxyl groups on pyridine diols serve as versatile reactive sites for transformations like etherification, enabling the construction of more complex molecules.
Chelation and Complexation Properties of Vicinal Diols
The presence of two adjacent hydroxyl groups (a vicinal diol) on the this compound scaffold provides a potent site for chelation and coordination with metal ions. Chelating agents are compounds that can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. nih.gov The oxygen atoms of the diol can act as ligand-binding atoms.
N-protected pyridine-3,4-diols are known to be effective chelating agents. beilstein-journals.org The introduction of a pyridine moiety into a ligand structure can significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it Transition metal complexes of pyridinyl diols have been synthesized and used as catalysts in various chemical reactions, such as olefin epoxidation. nih.gov The ability of the vicinal diol system to form stable complexes with metal ions is a key feature that can be exploited in areas such as catalysis, materials science, and medicinal chemistry.
Electrophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is generally characterized by its low reactivity towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. researchgate.net This effect makes pyridine less reactive than benzene and directs incoming electrophiles primarily to the C3 and C5 (meta) positions, as substitution at C2, C4, or C6 leads to a destabilized intermediate where a positive charge is placed on the electronegative nitrogen atom. wikipedia.org
However, the reactivity of the this compound scaffold is significantly modified by the presence of three powerful electron-donating groups: an amino group (-NH2) at C6 and two hydroxyl groups (-OH) at C2 and C5. In substituted aromatic systems, such activating groups can increase the rate of electrophilic substitution by donating electron density to the ring through resonance. wikipedia.org These groups are typically ortho- and para-directing. wum.edu.pk
In the case of this compound, the combined influence of these substituents is expected to overcome the inherent deactivation of the pyridine ring and strongly direct the position of substitution. The directing effects are as follows:
2-OH group: Directs ortho (C3) and para (C5).
5-OH group: Directs ortho (C4, C6) and para (C2).
6-NH2 group: Directs ortho (C5) and para (C3).
Considering these synergistic and competitive influences, the C3 position emerges as the most likely site for electrophilic attack. This position is activated by being para to the 6-amino group and ortho to the 2-hydroxyl group. The C4 position is also activated, being ortho to the 5-hydroxyl group. Therefore, a mixture of products could be possible, with the precise outcome depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration (using HNO3/H2SO4) and halogenation (using X2 with a Lewis acid). wikipedia.orgrsc.org For instance, the direct nitration of aniline, a related aromatic amine, can be complex due to the basicity of the amino group reacting with the acid catalyst, which forms a deactivating anilinium ion. wikipedia.orgyoutube.com A similar effect could be anticipated for this compound.
| Reaction Type | Typical Reagents | Expected Electrophile |
| Nitration | Concentrated HNO₃ + Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) |
| Halogenation | Br₂ or Cl₂ + Lewis Acid (e.g., FeBr₃) | Halonium ion (Br⁺ or Cl⁺) |
| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) |
| Friedel-Crafts | R-X + AlCl₃ (Alkylation) or RCO-X + AlCl₃ (Acylation) | Carbocation (R⁺) or Acylium ion (RCO⁺) |
This interactive table summarizes common electrophilic aromatic substitution reactions.
Cyclization and Annulation Reactions Leading to Fused Heterocycles
Synthesis of Imidazo- and Other Fused Heterocycles from Aminopyridines
The synthesis of imidazo[1,2-a]pyridines is a well-established field, predominantly utilizing 2-aminopyridine (B139424) derivatives as starting materials. nih.govresearchgate.net These bicyclic systems are of significant interest in medicinal chemistry. mdpi.com Several synthetic strategies are applicable for the derivatization of aminopyridines.
One of the most common methods is the reaction of a 2-aminopyridine with an α-haloketone. researchgate.netwikipedia.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the imidazole ring. researchgate.net This classic route has been adapted using various catalysts and conditions, including microwave irradiation to accelerate the reaction. semanticscholar.org
Another powerful approach is the use of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR). This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the imidazo[1,2-a]pyridine scaffold. mdpi.commdpi.com
| Synthetic Method | Reactants | General Outcome |
| Tschitschibabin Reaction | 2-Aminopyridine derivative + α-Haloketone | 2,3-Disubstituted imidazo[1,2-a]pyridine |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine derivative + Aldehyde + Isocyanide | Substituted imidazo[1,2-a]pyridine |
| Copper-Catalyzed Annulation | 2-Aminopyridine derivative + Terminal Alkyne | 2-Substituted imidazo[1,2-a]pyridine |
This interactive table outlines major synthetic routes to imidazo[1,2-a]pyridines from aminopyridine precursors.
For a substrate like this compound, the 6-amino group can act as the key nucleophile. However, the hydroxyl groups at the C2 and C5 positions may require protection or careful selection of reaction conditions to prevent unwanted side reactions, as they can also react with electrophilic reagents.
Formation of Pyrimido-fused Systems Utilizing Dihydroxypyrimidine Precursors
As directed by the outline, this section discusses the formation of fused systems from dihydroxypyrimidine precursors. Pyrimido[4,5-d]pyrimidines represent a class of fused heterocycles built from a pyrimidine core. The synthesis of these systems can be achieved through the cyclization of appropriately substituted pyrimidines, such as 6-aminouracil derivatives (6-aminopyrimidine-2,4-diones).
For example, the multicomponent reaction of barbituric acid, aryl aldehydes, and 2-aminopyrimidine in refluxing ethanol provides a convenient route to substituted dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones. In other approaches, 6-amino-1,3-disubstituted pyrimidine-2,4(1H,3H)-diones can be reacted with various electrophiles and subsequently cyclized to form pyrimido[4,5-d]pyrimidine-2,4,5-triones. These methods highlight the versatility of aminopyrimidine-diones as building blocks for more complex, fused heterocyclic structures.
Oxidation and Reduction Pathways of the Pyridine Ring and its Substituents
The oxidation and reduction of the this compound scaffold can target either the pyridine ring or its substituents, depending on the reagents and conditions employed.
Oxidation: The pyridine ring is generally resistant to oxidation. However, the electron-rich nature of this compound, due to its amino and dihydroxyl substituents, makes it susceptible to oxidative degradation. In contrast, the oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding aromatic pyridine forms is a common and facile reaction, often employed in synthesis and relevant to the metabolism of certain drugs. wum.edu.pknih.gov This aromatization can be achieved with a variety of oxidizing agents, including nitric acid or superoxide. researchgate.netnih.gov
Reduction: The catalytic hydrogenation of pyridines to piperidines is a fundamental transformation for producing saturated heterocycles, which are prevalent in pharmaceuticals. rsc.org While the hydrogenation of the pyridine ring can be challenging, various catalytic systems have been developed to achieve this under milder conditions. researchgate.netnih.gov Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have proven effective for the hydrogenation of a broad range of functionalized and unprotected pyridines at low pressures and temperatures. rsc.org This method shows good tolerance for functional groups like alcohols and amines. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also provides an efficient method for reducing pyridines to piperidines at ambient temperature and pressure without acidic additives. nih.govacs.org
| Method | Catalyst | Conditions | Substrate Scope |
| Catalytic Hydrogenation | Rh₂O₃ | 5 bar H₂, 40 °C, TFE solvent | Tolerates -OH, -NH₂, and carbonyl groups. rsc.org |
| Electrocatalytic Hydrogenation | Rhodium on carbon (Rh/C) | Ambient temp. & pressure, AEM electrolyzer | Effective for various pyridines, quinolines, and pyrazines. nih.govacs.org |
This interactive table summarizes modern methods for the reduction of substituted pyridines.
Given the presence of hydroxyl and amino groups, these methods are promising for the selective reduction of the pyridine ring in this compound to yield the corresponding 6-aminopiperidine-2,5-diol.
Applications of 6 Aminopyridine 2,5 Diol and Its Derivatives in Chemical Science and Technology
Role as Key Intermediates in Fine Chemical Synthesis
Substituted aminopyridines are considered valuable precursors for the synthesis of a multitude of heterocyclic compounds. nih.gov The strategic placement of functional groups in 6-Aminopyridine-2,5-diol makes it a potentially valuable intermediate for creating more elaborate molecular architectures.
Precursors for Advanced Organic Synthesis
The synthesis of complex organic molecules often relies on the availability of well-defined, functionalized building blocks. sigmaaldrich.com Pyridine (B92270) derivatives, including aminopyridines, are integral to this process, serving as starting points for constructing larger, more complex structures. beilstein-journals.org The reactivity of the amino and hydroxyl groups on the this compound ring allows for a range of chemical transformations. For instance, the amino group can undergo reactions such as acylation, alkylation, or be utilized in coupling reactions to form new carbon-nitrogen bonds, a common strategy in the synthesis of bioactive compounds. nih.gov Similarly, the diol functionality offers sites for etherification or esterification, enabling the attachment of other molecular fragments and the modulation of physicochemical properties like solubility and polarity. These reactions pave the way for creating diverse libraries of compounds for screening in drug discovery and materials science.
Building Blocks for Complex Heterocyclic Structures
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.comsrdorganics.com this compound is a precursor for synthesizing fused heterocyclic systems, where another ring is built onto the pyridine frame. The amino and adjacent hydroxyl group can participate in condensation reactions with bifunctional reagents to form new five- or six-membered rings. This approach is a powerful method for generating novel polycyclic scaffolds that are often explored for their pharmacological potential or unique electronic properties. orgchemres.org The development of efficient, one-pot multicomponent reactions has further streamlined the synthesis of complex pyridine-based heterocycles from simple precursors. nih.gov
Contributions to Bioconjugate Chemistry and Modified Biomacromolecules
Bioconjugation involves the linking of molecules to biomacromolecules like proteins and nucleic acids. The unique properties of specific chemical moieties are harnessed to create novel tools for research, diagnostics, and therapeutics.
Development of Functional Materials and Sensors
Functional materials are designed to possess specific properties that allow them to perform a particular function, such as molecular recognition or signal transduction. mdpi.com Pyridine derivatives are frequently used in the design of sensors and other functional materials due to their electronic properties and ability to coordinate with other elements. mdpi.com
Application in Boronate Affinity Materials for Cis-diol Recognition
A significant application for a close derivative, 6-aminopyridine-3-boronic acid, is in the field of boronate affinity materials for the selective recognition and enrichment of molecules containing cis-diol groups. rsc.org This is particularly important for studying glycoproteins and ribonucleosides, which are key biomolecules. nih.govscilit.com
Boronic acids can form reversible covalent bonds with cis-diols, such as those found in sugars and ribonucleotides. nih.gov This interaction forms the basis of boronate affinity chromatography. However, traditional boronate materials often require alkaline conditions (pH > 8.5) for effective binding, which can degrade sensitive biomolecules. rsc.org
The use of 6-aminopyridine-3-boronic acid as the affinity ligand represents a significant advancement. The intramolecular coordination between the nitrogen atom of the pyridine ring and the boron atom lowers the pKa of the boronic acid. This key feature allows for strong binding to cis-diols under neutral or even acidic conditions (e.g., pH 5.0). rsc.org This milder binding condition is highly advantageous for preserving the integrity of labile biological samples.
Researchers have functionalized magnetic nanoparticles with 6-aminopyridine-3-boronic acid to create highly efficient materials for the selective extraction and enrichment of cis-diol-containing biomolecules from complex samples. rsc.orgresearchgate.net These functionalized nanoparticles exhibit high affinity and allow for the capture of low-concentration analytes, which might otherwise be undetectable. rsc.org
Use in Ligand Design for Metal Complexation and Catalysis
There is currently a lack of published research detailing the use of this compound as a ligand for metal complexation and subsequent catalytic applications. The potential of this molecule, which features multiple coordination sites—the pyridine nitrogen, the amino group, and two hydroxyl groups—to act as a chelating agent for various metal ions has not been explored in the available scientific literature. Consequently, there are no specific examples of metal complexes derived from this ligand or any data on their performance in catalytic processes.
While the broader class of aminopyridine compounds has been investigated for these purposes, no studies were found that specifically focus on the 2,5-diol derivative. nsf.govumn.edu Research on related molecules, such as other aminopyridines or bipyridines, has shown that the nitrogen atoms of the pyridine and amino groups can effectively coordinate with transition metals to form stable complexes used in various catalytic reactions. cmu.eduias.ac.in However, without experimental data on this compound, its specific coordination behavior, the stability of its potential metal complexes, and their catalytic activity remain hypothetical.
Q & A
Q. What are the most efficient synthetic routes for 6-aminopyridine-2,5-diol, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via biocatalytic methods. For instance, whole-cell systems like Burkholderia sp. MAK1 enable oxyfunctionalization of pyridine derivatives under mild conditions. A typical protocol involves combining potassium phosphate buffer (pH 7.2) with pyridine-2,5-diol and induced cell extracts, followed by incubation at 37°C. Optimization parameters include pH adjustment (e.g., ammonium acetate buffer at pH 6.5 for stability) and substrate concentration (e.g., 2 mg/ml pyridine-2,5-diol) to maximize yield . For heterocyclic analogs, refluxing with ethanolamine and paraformaldehyde in absolute ethanol for 12 hours has been effective, followed by crystallization from DMF/water .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Analytical techniques include:
- HPLC : Use ammonium acetate buffer (pH 6.5) for mobile phase to enhance separation of polar derivatives .
- NMR : Compare spectral data (e.g., H and C) with PubChem records for pyridine analogs to confirm regiochemistry .
- Mass Spectrometry : Validate molecular weight (e.g., 142.196 g/mol for diol derivatives) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, and how can potential protein targets be identified?
Methodological Answer: Studies on structurally related diols (e.g., 6-oxo-3,5-diol) suggest interactions with cytosolic-nuclear tumor promoter binding proteins. To identify targets:
- Molecular Docking : Screen against cancer-related targets (e.g., EGFR, SRC) using affinity thresholds (e.g., ≤-9 kcal/mol). Beta-sitosterol and stigmasterol docking protocols can be adapted for pyridine diols .
- Photoaffinity Labeling : Use radiolabeled this compound analogs to tag binding proteins in cell lysates, followed by SDS-PAGE and autoradiography .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Standardized Assays : Use NCI-H460/H292 cell lines for cytotoxicity studies, with fixed incubation durations (24 hours) and concentrations (0–100 µM) to ensure reproducibility .
- Metabolite Profiling : Track degradation products (e.g., via LC-MS) to rule out artifacts. For example, 6-oxo-3,5-diol is a known metabolite of epoxide derivatives and may confound results .
Q. What strategies enable regioselective functionalization of this compound for drug discovery?
Methodological Answer: Regioselectivity challenges can be addressed via:
- Biocatalysis : Burkholderia sp. MAK1 selectively hydroxylates pyridine rings at positions 2 and 5, avoiding undesired side reactions .
- Protecting Groups : Temporarily block the amino group with acetyl or tert-butoxycarbonyl (Boc) moieties during nitrile or halogenation reactions .
Methodological Challenges and Solutions
Q. How can researchers improve the stability of this compound in aqueous solutions?
Methodological Answer: Stability is pH-dependent. Use buffered solutions (e.g., pH 6.5 ammonium acetate) to prevent hydrolysis. Lyophilization and storage at -20°C under inert gas (N) also reduce degradation .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Methodological Answer: Rodent models are preferred for preliminary ADME studies. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
